An In-depth Technical Guide to 4-Amino-1-methylpiperidin-2-one Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Amino-1-methylpiperidin-2-one Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidinone Scaffold
The piperidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce diverse substituents at various positions allow for the fine-tuning of pharmacological properties. The introduction of an amino group and a methyl substituent on the piperidin-2-one core, as seen in 4-Amino-1-methylpiperidin-2-one hydrochloride, provides chemists with a versatile intermediate for creating complex molecular architectures with therapeutic potential. This guide aims to serve as a detailed resource for researchers leveraging this compound in their drug discovery endeavors.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 1373223-45-0 | - |
| Molecular Formula | C₆H₁₃ClN₂O | - |
| Molecular Weight | 164.63 g/mol | - |
| IUPAC Name | 4-amino-1-methylpiperidin-2-one hydrochloride | - |
| Synonyms | 4-amino-1-methyl-2-oxopiperidine hydrochloride | - |
| Stereoisomer CAS | 2514756-26-2 ((5S)-enantiomer) | [1] |
Synthesis and Mechanistic Insights
While specific, detailed, and peer-reviewed synthesis procedures for 4-Amino-1-methylpiperidin-2-one hydrochloride are not abundantly available in the public domain, general synthetic strategies for related piperidone and aminopiperidine derivatives can provide valuable insights into its probable synthetic routes.
A plausible synthetic approach involves a multi-step sequence starting from a protected piperidone precursor. The causality behind this choice is to ensure regioselectivity and avoid unwanted side reactions involving the amino and keto functionalities.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for 4-Amino-1-methylpiperidin-2-one hydrochloride.
Protocol Considerations:
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Step 1: Protection: The synthesis would likely commence with the protection of the secondary amine of a suitable piperidine precursor, if not starting directly with an N-methylated compound. More critically, the amino group at the 4-position would require a protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps.
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Step 2: Lactam Formation: The core piperidin-2-one (a δ-lactam) structure can be formed through various methods. One common approach is the oxidation of a corresponding piperidine. Another is the cyclization of an appropriate amino acid derivative.
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Step 3: Introduction of the Amino Group: If not already present in the starting material, the amino group at the 4-position can be introduced via reductive amination of a 4-piperidone precursor. This involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.
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Step 4: Deprotection and Salt Formation: The final steps would involve the removal of any protecting groups under acidic conditions, followed by the formation of the hydrochloride salt by treatment with hydrochloric acid. This not only aids in purification but also improves the stability and handling of the final compound.
Analytical Characterization
Expected Analytical Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the protons on the piperidine ring, and the amino group protons. The chemical shifts and coupling patterns of the methylene protons adjacent to the carbonyl group and the nitrogen atom would be characteristic.
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¹³C NMR: The carbon NMR spectrum would feature a characteristic downfield signal for the carbonyl carbon of the lactam, as well as signals for the carbons of the piperidine ring and the N-methyl group.
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Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the free base (142.20 g/mol ) and provide fragmentation patterns consistent with the structure.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl groups, and a strong C=O stretching band for the lactam carbonyl.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-Amino-1-methylpiperidin-2-one hydrochloride lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The presence of a primary amine and a lactam scaffold allows for a variety of chemical modifications, making it a valuable building block for creating libraries of compounds for high-throughput screening.
Emerging Role as a Kinase Inhibitor Scaffold:
Recent research has highlighted the utility of aminopiperidine derivatives in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The 4-aminopiperidine moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The amino group can act as a hydrogen bond donor and acceptor, while the piperidine ring can be functionalized to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.
While direct evidence of 4-Amino-1-methylpiperidin-2-one hydrochloride in a marketed drug is not yet established, its structural motifs are present in numerous investigational kinase inhibitors. Its utility lies in its ability to serve as a starting point for the synthesis of more complex molecules with desired pharmacological profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-1-methylpiperidin-2-one hydrochloride. Although a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests the following precautions:
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion and Future Perspectives
4-Amino-1-methylpiperidin-2-one hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a reactive amino group and a modifiable piperidinone scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. As the quest for more selective and potent kinase inhibitors and other targeted therapies continues, the demand for such well-defined and functionalized heterocyclic intermediates is expected to grow. Further research into the synthesis and applications of this compound will undoubtedly unlock new possibilities in the field of drug discovery.
References
Please note that direct, peer-reviewed references for the synthesis and detailed applications of 4-Amino-1-methylpiperidin-2-one hydrochloride are limited. The following references provide context on related compounds and general principles.
